molecular formula C12H21NO5 B13337563 Methyl (3R,4R)-4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylate

Methyl (3R,4R)-4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylate

Cat. No.: B13337563
M. Wt: 259.30 g/mol
InChI Key: GASHZCKHFILJHJ-DTWKUNHWSA-N
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Description

Methyl (3R,4R)-4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylate is a synthetic organic compound that belongs to the class of pyran derivatives. This compound is characterized by its tetrahydropyran ring structure, which is substituted with a tert-butoxycarbonyl (Boc) protected amino group and a methyl ester group. Such compounds are often used in organic synthesis and medicinal chemistry due to their unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3R,4R)-4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylate typically involves the following steps:

    Formation of the Tetrahydropyran Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is commonly introduced using Boc anhydride in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group is converted to a methyl ester using reagents like methanol and a strong acid catalyst such as sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R,4R)-4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl (3R,4R)-4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It may serve as a precursor for the development of pharmaceutical agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (3R,4R)-4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl (3R,4R)-4-amino-tetrahydro-2H-pyran-3-carboxylate: Lacks the Boc protection on the amino group.

    Ethyl (3R,4R)-4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylate: Has an ethyl ester instead of a methyl ester.

    Methyl (3R,4R)-4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylate: The carboxylate group is at a different position on the pyran ring.

Uniqueness

Methyl (3R,4R)-4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylate is unique due to its specific stereochemistry and functional group arrangement. The presence of the Boc-protected amino group and the methyl ester group provides distinct reactivity and stability, making it valuable for various synthetic and research applications.

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

methyl (3R,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylate

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-9-5-6-17-7-8(9)10(14)16-4/h8-9H,5-7H2,1-4H3,(H,13,15)/t8-,9+/m0/s1

InChI Key

GASHZCKHFILJHJ-DTWKUNHWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCOC[C@@H]1C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOCC1C(=O)OC

Origin of Product

United States

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